molecular formula C18H20N4 B2509513 5-Methyl-3-fenil-7-piperidin-1-ilpirazolo[1,5-a]pirimidina CAS No. 877787-00-3

5-Methyl-3-fenil-7-piperidin-1-ilpirazolo[1,5-a]pirimidina

Número de catálogo: B2509513
Número CAS: 877787-00-3
Peso molecular: 292.386
Clave InChI: ZKQFIAVYHONUFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structural motif characterized by a fused pyrazole and pyrimidine ring system, with specific substituents that enhance its biological activity. The synthesis typically involves cyclocondensation reactions of 3-amino-pyrazoles with various electrophiles. Common synthetic routes include:

  • Cycloaddition Reactions : Utilizing 3-amino-pyrazoles and appropriate electrophiles.
  • Functionalization : Modifying specific positions on the pyrazolo[1,5-a]pyrimidine scaffold to enhance activity.

Biological Activities

The compound exhibits a range of biological activities that are relevant for therapeutic applications:

Anticancer Activity

Research indicates that 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine has shown potential as an anticancer agent. It has been observed to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including glioma cells. Its mechanism involves the inhibition of adenosine monophosphate-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and cancer metabolism .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

CFTR Activation

Recent studies have explored its role as a cystic fibrosis transmembrane conductance regulator (CFTR) activator, which is crucial for maintaining ion transport in epithelial cells. The compound's analogs have been evaluated for their ability to enhance CFTR channel activity, showcasing its potential in treating cystic fibrosis .

Structure-Activity Relationship (SAR)

A comprehensive structure–activity relationship analysis has been conducted to understand how different substituents affect the biological activity of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine. Key findings include:

Substituent PositionSubstituent TypeBiological Activity
5MethylEnhanced potency against cancer cells
3PhenylImproved interaction with biological targets
7PiperidineIncreased selectivity for AMPK inhibition

These insights guide further modifications to optimize therapeutic efficacy.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Glioma Cell Study : In vitro studies demonstrated that treatment with 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine resulted in a significant reduction in glioma cell viability, highlighting its potential as an anticancer agent.
  • Tuberculosis Inhibition : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited potent growth inhibition, indicating their potential as new antitubercular agents .
  • CFTR Activation Studies : The compound's analogs were evaluated for their ability to activate CFTR channels in cell models expressing human wild-type CFTR. Results showed promising activation profiles, suggesting further exploration for cystic fibrosis therapies .

Análisis Bioquímico

Biochemical Properties

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of its notable interactions is with adenosine monophosphate-activated protein kinase (AMPK), where it acts as an inhibitor . This inhibition affects the AMPK/mTOR (mammalian target of rapamycin) pathway, which is vital for cellular energy homeostasis and metabolism . Additionally, 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine has been shown to inhibit bone morphogenetic protein (BMP) signaling, which is essential for embryogenesis and cellular differentiation .

Cellular Effects

The effects of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In glioma cells, it has been observed to reduce cell viability by inhibiting proliferation and inducing cell death . This compound influences cell signaling pathways, particularly the AMPK and mTOR pathways, leading to alterations in gene expression and cellular metabolism . Furthermore, it promotes neural differentiation in human pluripotent stem cells by inhibiting BMP signals .

Molecular Mechanism

At the molecular level, 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It acts as a selective, reversible, and ATP-competitive inhibitor of AMPK, with a Ki value of 109 nM in the presence of 5 μM ATP . This inhibition disrupts the AMPK/mTOR pathway, leading to decreased biosynthesis of proteins and lipids . Additionally, the compound inhibits BMP signaling by binding to BMP receptors, preventing their activation and subsequent downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory effects on AMPK and BMP signaling . Long-term studies have indicated that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and promotion of differentiation

Dosage Effects in Animal Models

The effects of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, toxic effects such as necroptosis and autophagy have been observed in glioma cells . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and safety.

Metabolic Pathways

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is involved in metabolic pathways related to energy homeostasis and cellular differentiation. By inhibiting AMPK, it affects pathways that regulate protein and lipid biosynthesis . Additionally, its inhibition of BMP signaling influences pathways involved in cellular differentiation and development . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. Its cell-permeable nature allows it to effectively reach intracellular targets, including AMPK and BMP receptors . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with AMPK and BMP receptors . This localization is facilitated by its cell-permeable properties and potential targeting signals that direct it to specific compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Análisis De Reacciones Químicas

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halide derivatives can be obtained using N-halosuccinimides .

Actividad Biológica

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an anticancer agent and an enzymatic inhibitor, showing promise in various biochemical pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

The biological activity of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine primarily involves its interaction with specific enzymes and proteins:

  • Enzymatic Inhibition : This compound acts as a selective and reversible inhibitor of adenosine monophosphate-activated protein kinase (AMPK), with a Ki value of 109 nM in the presence of 5 μM ATP. The inhibition of AMPK is significant as it plays a crucial role in cellular energy homeostasis and metabolism.
  • Cell Proliferation : In glioma cells, this compound has been shown to reduce cell viability by inhibiting proliferation and inducing apoptosis. This effect highlights its potential use in cancer therapy.

The biochemical properties of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine include:

Property Description
Molecular Formula C18H20N4
Molecular Weight 296.38 g/mol
IUPAC Name 5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Subcellular Localization Predominantly localizes to the cytoplasm

This compound interacts with AMPK and BMP receptors predominantly in the cytoplasm, which is critical for its biological activity.

Research Findings

Recent studies have demonstrated various aspects of the biological activity of this compound:

  • Antitumor Activity : It has shown promising results in inhibiting tumor cell growth across several human cancer cell lines, including HeLa and HCT116. The mechanism involves targeting pathways associated with cell cycle regulation and apoptosis induction .
  • Enzymatic Inhibition : Beyond AMPK, this compound has been evaluated for its inhibitory effects on other enzymes involved in cancer progression. For example, it exhibits significant inhibition against the epidermal growth factor receptor (EGFR) with an IC50 value reported at 0.1812 µM .
  • Comparative Studies : When compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 5-Methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine, this compound displays unique enzymatic profiles and biological activities due to its specific substitution pattern at position 7 .

Case Studies

Several case studies highlight the therapeutic potential of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine:

  • Study on Glioma Cells : A study conducted on glioma cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further validating its potential as an anticancer agent.

Propiedades

IUPAC Name

5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-14-12-17(21-10-6-3-7-11-21)22-18(20-14)16(13-19-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQFIAVYHONUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.